molecular formula C8H5ClN2O2 B13204537 4-Chloro-3-nitro-1H-indole

4-Chloro-3-nitro-1H-indole

Cat. No.: B13204537
M. Wt: 196.59 g/mol
InChI Key: CNWSMCKDMGTKBS-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-1H-indole is a high-quality chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This nitro- and chloro-functionalized indole derivative serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Indole derivatives are privileged scaffolds in medicinal chemistry, known to be present in molecules with a broad spectrum of pharmacological activities . The presence of both chloro and nitro substituents on the indole core makes it a suitable substrate for various synthetic transformations, including nucleophilic substitutions and cycloaddition reactions, which are crucial for creating targeted chemical libraries . As with many specialized research chemicals, this product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

IUPAC Name

4-chloro-3-nitro-1H-indole

InChI

InChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H

InChI Key

CNWSMCKDMGTKBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-]

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Nitro 1h Indole Analogues

Nucleophilic Substitution Reactions on Halogenated Nitroindoles

The presence of both a halogen and a nitro group on the indole (B1671886) ring system significantly influences its susceptibility to nucleophilic attack. The chlorine atom on halogenated nitroindoles, such as 4-chloro-3-nitro-1H-indole, serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro and chloro groups enhances the electrophilic character of the carbon atoms in the aromatic ring, making them more susceptible to attack by nucleophiles. smolecule.comevitachem.com

The versatility of this reaction is demonstrated by the wide range of nucleophiles that can displace the chlorine atom. For instance, studies on analogous systems like 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione have shown successful substitutions with sodium azide, various amines, thiophenol, and malononitrile, yielding a series of novel 4-substituted derivatives. researchgate.net This reactivity makes halogenated nitroindoles valuable intermediates in the synthesis of more complex, functionalized indole structures. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Nitro-aromatic Systems

Electrophilic Aromatic Substitution Patterns and Regioselectivity

While the electron-withdrawing nitro and chloro groups deactivate the indole ring towards electrophilic attack, electrophilic aromatic substitution reactions are still possible, albeit often requiring harsher conditions than for activated indoles. The regiochemical outcome of these reactions is dictated by the directing effects of the substituents present on both the pyrrole (B145914) and benzene (B151609) rings.

In general, the indole nucleus directs electrophiles to the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (sigma complex). nih.govrsc.orgrsc.org However, in this compound, the C3 position is already substituted. The powerful electron-withdrawing nitro group at C3 and the chloro group at C4 significantly deactivate the entire molecule. The nitro group acts as a meta-director on the benzene ring portion of the indole, which would guide incoming electrophiles to the C5 and C7 positions. smolecule.com

The interplay of these directing effects can be complex. For example, in Pd-catalyzed C-H functionalization reactions of 3-formyl indoles, the presence of an electron-withdrawing nitro group at the C6 position was found to give the lowest yield, highlighting the strong deactivating nature of this substituent. acs.org The regioselectivity can also be highly dependent on the reaction conditions and the nature of the electrophile. In the nitration of a protected tryptophan derivative, using acetic anhydride (B1165640) as the solvent favored substitution at the C2 position of the pyrrole ring, whereas the strongly acidic solvent trifluoroacetic acid directed the nitration to the C6 position of the benzene ring. nih.gov This shift is attributed to the formation of a more reactive electrophile in the stronger acid, which preferentially attacks the less hindered C6 position. nih.gov

Table 2: Regioselectivity in Electrophilic Substitution of Substituted Indoles

Reduction of the Nitro Group and its Chemical Transformations

The nitro group of this compound is readily reduced to a primary amine, yielding 4-chloro-3-amino-1H-indole. This transformation is a cornerstone of the synthetic utility of nitroindoles, as the resulting aminoindoles are versatile precursors for a wide range of more complex heterocyclic structures and biologically active molecules.

A variety of reducing agents and conditions can be employed for this purpose. Common methods include the use of metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl), or stannous chloride (SnCl2) with HCl. researchgate.netsciencemadness.org Catalytic hydrogenation is another effective method. However, a significant challenge in the reduction of ortho-halonitroarenes is the potential for reductive dehalogenation, where the chloro group is also removed. sciencemadness.org The reactivity of the chlorine atom is enhanced by its position ortho to the nitro group. sciencemadness.org

To circumvent this, chemoselective reduction methods are often preferred. Researchers have found that reducing 4-chloro-3-nitrotoluene, a related analogue, with tin (Sn) powder in methanol (B129727) is an effective method that preserves the chloro substituent. researchgate.net Other reported methods for the selective reduction of nitro groups in the presence of sensitive functionalities include the use of hydrazine (B178648) with Raney-nickel, ammonium (B1175870) sulfide (B99878) ((NH4)2S), or copper nanoparticles catalyzed by sodium borohydride (B1222165) (NaBH4). researchgate.net The resulting 4-chloro-3-amino-1H-indole can then be used in further synthetic steps, such as the construction of tryptamines or other fused ring systems.

Oxidation Reactions of the Indole Nucleus in the Presence of Nitro and Chloro Groups

The indole nucleus is generally susceptible to oxidation. However, the presence of strong electron-withdrawing groups like nitro and chloro functions significantly deactivates the ring system, making it more resistant to oxidative degradation compared to unsubstituted or electron-rich indoles.

While information on the direct oxidation of the this compound heterocyclic core is limited, related reactions provide insight into its potential behavior. For related nitro-aromatic compounds, oxidation can lead to the formation of different nitro derivatives or carboxylic acids, depending on the conditions. evitachem.com More commonly, oxidation reactions target substituents on the indole ring rather than the nucleus itself. A pertinent example is the oxidation of a 3-formyl group to a 3-carboxyl group. The synthesis of 4-nitro-1H-indole-3-carboxylic acid can be achieved by first formylating 4-nitroindole (B16737) at the C3 position and then oxidizing the resulting aldehyde with an agent like potassium permanganate (B83412) (KMnO₄) in an acidic medium. This demonstrates that while the core may be relatively stable, functional groups attached to it can be selectively oxidized without disrupting the halogenated nitroindole framework.

Ring Transformation and Rearrangement Reactions

The this compound scaffold and its analogues can participate in a variety of reactions that lead to significant skeletal reorganization, including ring transformations and rearrangements. These reactions provide access to diverse and complex heterocyclic systems that would be difficult to synthesize through other means.

One important class of transformations involves ring-opening/ring-closure (RORC) sequences. For example, reacting a 4-chloro-3-nitropyrano[3,2-c]quinolinone derivative with binucleophilic reagents like hydrazine hydrate (B1144303) leads to the opening of the α-pyrone ring, followed by intramolecular cyclization to form a new pyrazolone (B3327878) ring fused to the quinolinone core. researchgate.net

Rearrangements are also prevalent in indole chemistry. The reaction of 5-chloro-3-nitro-1-(phenylsulfonyl)indole with ethyl isocyanoacetate in the presence of a base results in a rearranged product, ethyl 5-chloro-1,8-dihydro-8-(phenylsulfonyl)pyrrolo[2,3-b]indole-2-carboxylate. researchgate.net This outcome is distinct from the normal Barton-Zard pyrrole synthesis, which typically yields pyrrolo[3,4-b]indoles from other nitroindoles under similar conditions, highlighting the subtle influence of the substitution pattern on the reaction pathway. researchgate.net More broadly, modern synthetic methods have enabled various skeletal editing strategies for indoles, which can be transformed into other biologically relevant heterocycles like indazoles and benzimidazoles via ring-opened intermediates. nih.gov

Table 3: Examples of Ring Transformation and Rearrangement Reactions

Mechanistic Elucidation of Key Reactions involving this compound Scaffolds

Understanding the mechanisms of the reactions involving this compound is crucial for controlling their outcomes and designing new synthetic strategies. Mechanistic studies, often combining experimental evidence with computational calculations, have shed light on the pathways of several key transformations.

Nucleophilic Aromatic Substitution (SNAr): The mechanism is well-established and proceeds via a two-step addition-elimination sequence. A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic σ-adduct (Meisenheimer complex). nih.gov This initial addition is typically the slow, rate-determining step. nih.gov Subsequently, the leaving group (chloride) is eliminated, restoring the aromaticity of the ring to form the final substitution product.

Electrophilic Aromatic Substitution: This reaction follows the classic mechanism for electrophilic attack on an aromatic ring. The electrophile accepts a pair of π-electrons from the indole ring to form a cationic sigma complex, or arenium ion. minia.edu.eg A base then removes a proton from the site of attack, and the electrons from the C-H bond return to the ring, restoring aromaticity. minia.edu.eg For the nitration of N-Boc indole using trifluoroacetyl nitrate (B79036), a mechanism involving a four-membered ring transition state has been proposed based on computational results. rsc.org

Transition Metal-Catalyzed Reactions: The mechanisms of these reactions are more complex and depend on the specific metal and ligands used. For the palladium-catalyzed C4-alkynylation of 3-formyl indoles, experimental evidence, including the X-ray crystal structure of a reaction intermediate, confirmed that the palladium catalyst directly activates the C-H bond at the C4 position. acs.org In the case of iridium-catalyzed C7-borylation of 2-substituted indoles, deuterium-labeling studies ruled out a mechanism involving initial N-H bond activation. msu.edu The favored mechanistic hypotheses involve either hydrogen bonding or direct coordination of the indole nitrogen to the iridium center to direct the catalyst to the C7 position. msu.edu

Rearrangement Reactions: The mechanism for the ruthenium-catalyzed cycloisomerization of 2-alkynylanilides to form 3-substituted indoles is proposed to involve a 1,2-carbon migration. acs.org The reaction proceeds through a π-alkyne complex, which rearranges to a vinylidene intermediate before undergoing cyclization and protonolysis to yield the final 3-substituted indole product. acs.org

Spectroscopic and Structural Characterization of 4 Chloro 3 Nitro 1h Indole Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 4-Chloro-3-nitro-1H-indole, both ¹H and ¹³C NMR provide definitive evidence for its structural and isomeric integrity by mapping the chemical environment of each hydrogen and carbon atom. youtube.comnih.gov

In ¹H NMR spectroscopy, the chemical shifts (δ) and coupling constants (J) of the protons on the indole (B1671886) ring are highly informative. The N-H proton of the indole ring typically appears as a broad singlet in the downfield region (δ > 10 ppm). youtube.com The protons on the benzene (B151609) portion of the indole ring (H-5, H-6, and H-7) exhibit characteristic splitting patterns. Due to the electron-withdrawing effects of the chloro and nitro groups, these aromatic protons are expected to be deshielded and resonate at lower fields compared to unsubstituted indole. For instance, H-5, being adjacent to the chlorine atom, and H-7 would likely appear as doublets, while H-6 would be a triplet (or more accurately, a doublet of doublets). The H-2 proton on the pyrrole (B145914) ring is anticipated to be a singlet in the aromatic region. ipn.mx

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The presence of the electron-withdrawing nitro and chloro groups significantly influences the carbon chemical shifts. The carbon atom C-3, directly attached to the nitro group, and C-4, bonded to the chlorine atom, are expected to be significantly downfield. The remaining carbon signals can be assigned based on established data for substituted indoles and theoretical calculations. rsc.orgnih.gov The analysis of both ¹H and ¹³C NMR spectra is crucial for confirming the specific substitution pattern and distinguishing this compound from its other possible isomers. nih.govescholarship.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general indole derivatives and substituent effects.

Atom Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
N-H> 10.0 (broad singlet)-
C-2~8.0 (singlet)~125-130
C-3-~135-145
C-3a-~128-132
C-4-~120-125
C-5~7.4 (doublet)~122-126
C-6~7.2 (t/dd)~124-128
C-7~7.6 (doublet)~112-116
C-7a-~136-140

Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nsf.govresearchgate.net The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. ieeesem.comresearchgate.net

Key vibrational frequencies anticipated for this compound include:

N-H Stretch: A sharp to moderately broad peak around 3300-3400 cm⁻¹, characteristic of the indole N-H group. researchgate.netresearchgate.net

Aromatic C-H Stretch: Weak to medium bands typically appearing just above 3000 cm⁻¹.

Nitro (NO₂) Group Stretches: Two strong and distinct absorption bands are the hallmark of the nitro group. The asymmetric stretching vibration appears in the range of 1500-1560 cm⁻¹, and the symmetric stretching vibration is found between 1335-1385 cm⁻¹. The precise positions are influenced by the electronic environment of the aromatic ring. mdpi.com

Aromatic C=C Stretches: Several medium to strong bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic and pyrrole rings.

C-N Stretch: This vibration is typically observed in the 1200-1350 cm⁻¹ range.

C-Cl Stretch: A strong band in the fingerprint region, usually between 700-850 cm⁻¹, is indicative of the carbon-chlorine bond. nih.gov

The collective presence of these bands provides strong evidence for the molecular structure of this compound.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Indole N-HStretching3300 - 3400Medium, Sharp
Aromatic C-HStretching3000 - 3100Medium to Weak
Nitro (NO₂)Asymmetric Stretch1500 - 1560Strong
Nitro (NO₂)Symmetric Stretch1335 - 1385Strong
Aromatic C=CRing Stretching1450 - 1600Medium to Strong
C-NStretching1200 - 1350Medium
C-ClStretching700 - 850Strong

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is indispensable for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. youtube.com

For this compound (C₈H₅ClN₂O₂), high-resolution mass spectrometry (HRMS) can confirm its molecular formula by providing a highly accurate mass measurement of the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺). youtube.com The calculated exact mass of C₈H₅ClN₂O₂ is approximately 196.0039 g/mol .

Electron Impact (EI) or Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. nih.govresearchgate.net For nitroaromatic compounds, common fragmentation includes the loss of the nitro group or its components. Expected fragmentation pathways for this compound could involve:

Loss of a nitro radical (•NO₂), resulting in a fragment ion [M-46]⁺.

Loss of nitric oxide (NO), giving a fragment ion [M-30]⁺.

Loss of HCN, a characteristic fragmentation of the indole ring, leading to a fragment ion [M-27]⁺. scirp.org

Ejection of the chlorine atom, resulting in an [M-35]⁺ fragment.

Analyzing these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound. nih.gov

Table 3: Key Mass Spectrometry Data for this compound

Parameter Value / Description
Molecular FormulaC₈H₅ClN₂O₂
Molecular Weight~196.59 g/mol
Exact Mass~196.0039 Da
Expected Key Fragments (m/z)[M]⁺•, [M-NO₂]⁺, [M-NO]⁺•, [M-Cl]⁺, [M-HCN]⁺•

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

For this compound, several key intermolecular interactions are expected to play a crucial role in stabilizing its crystal lattice:

Hydrogen Bonding: The indole N-H group is a classic hydrogen bond donor. It can form strong hydrogen bonds with suitable acceptors. In the crystal structure, the oxygen atoms of the nitro group on a neighboring molecule are likely to act as hydrogen bond acceptors, leading to the formation of N-H···O hydrogen-bonded chains or dimers. nih.govmdpi.com This is a common and powerful interaction in directing crystal packing. mdpi.com

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions on adjacent molecules, such as the nitro group oxygens, further influencing the supramolecular assembly.

The interplay of these non-covalent forces dictates the final crystal architecture, influencing physical properties such as melting point and solubility. rsc.org

Biological Activity Mechanisms and Molecular Targets of 4 Chloro 3 Nitro 1h Indole and Its Derivatives

Anti-Cancer Mechanisms: Cellular Pathway Modulation and Apoptosis Induction

Derivatives of 4-Chloro-3-nitro-1H-indole have demonstrated notable anti-cancer properties through the modulation of key cellular pathways and the induction of programmed cell death, or apoptosis.

Inhibition of Specific Kinases (e.g., PLK4, FGFRs, Checkpoint Kinases)

Kinases are crucial regulators of cell signaling, and their dysregulation is a common feature of cancer. Certain indole (B1671886) derivatives have been identified as inhibitors of several important kinases.

Polo-like Kinase 4 (PLK4): Indazole derivatives, which share structural similarities with indole compounds, have been shown to inhibit Polo-like kinase 4 (PLK4). PLK4 is a critical regulator of centriole duplication during cell division. nih.govnih.govbiorxiv.org Its inhibition can lead to mitotic errors and ultimately, cell death in cancer cells. nih.govnih.govbiorxiv.org Some indazole-based PLK4 inhibitors have demonstrated potent activity with IC50 values in the nanomolar range. nih.gov For instance, the indazole derivative CFI-400945 is a known PLK4 inhibitor. nih.gov

Fibroblast Growth Factor Receptors (FGFRs): Novel derivatives have been synthesized to target fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and survival.

Checkpoint Kinases (CHK1 and CHK2): Indazole derivatives have also been documented to inhibit checkpoint kinases (CHK1 and CHK2), which are involved in the cell cycle checkpoint control.

Kinase TargetDerivative ClassSignificance in Cancer
PLK4 Indazole DerivativesRegulation of cell division, centriole duplication. nih.govnih.govbiorxiv.org
FGFRs Novel Indazole DerivativesTumor growth and survival.
CHK1/CHK2 Indazole DerivativesCell cycle checkpoint control.

Modulation of Signaling Pathways (e.g., MAPK, NF-κB, AP-1)

The anti-cancer effects of this compound derivatives are also mediated through their influence on critical signaling pathways that control cell proliferation, survival, and inflammation.

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade involved in cell growth and proliferation. A derivative of indole-3-carbinol (B1674136), [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to block MAPK activation. nih.gov

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is constitutively active in many cancers, promoting cell survival and inflammation. nih.gov A novel indole-3-carbinol derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9), targets the Akt-NF-κB signaling network. nih.govresearchgate.net This compound interferes with the interplay between Akt and NF-κB, leading to changes in various signaling effectors involved in cell cycle progression, apoptosis, and angiogenesis. nih.govbsu.edu.eg OSU-A9 has been shown to be significantly more potent than its parent compound, indole-3-carbinol. nih.gov

AP-1 Pathway: Activator protein-1 (AP-1) is a transcription factor that regulates gene expression in response to various stimuli, including stress and growth factors, and is often implicated in cancer. The derivative CIM has been found to block AP-1 activation. nih.gov

Signaling PathwayDerivativeMechanism of Action
MAPK [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM)Blocks pathway activation. nih.gov
NF-κB [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (OSU-A9)Targets the Akt-NF-κB signaling network, interfering with downstream effectors. nih.govresearchgate.netbsu.edu.eg
AP-1 [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM)Blocks pathway activation. nih.gov

Induction of Cell Cycle Arrest and Apoptosis

A key outcome of the modulation of these signaling pathways is the induction of cell cycle arrest and apoptosis in cancer cells.

Cell Cycle Arrest: Copper(II) complexes with 4-chloro-3-nitrobenzoic acid have been shown to arrest the cell cycle of HepG2 cancer cells, causing an accumulation of cells in the G0/G1 phase. mdpi.com Some pyrimidine (B1678525) derivatives can also induce cell cycle arrest in the G1/S or G2/M phases. mdpi.com

Apoptosis Induction: The derivative OSU-A9 induces apoptosis in various cancer cell lines, including prostate and hepatocellular carcinoma cells. nih.govaacrjournals.org This is evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the release of cytochrome c from the mitochondria. bsu.edu.egaacrjournals.org The induction of apoptosis by OSU-A9 is often dose-dependent. nih.gov Research has also shown that 4-nitro-1H-indole-3-carboxylic acid can induce apoptosis in cancer cells by activating caspase pathways. Similarly, copper(II) complexes of 4-chloro-3-nitrobenzoic acid induce apoptosis by regulating the expression of the Bcl-2 protein family. mdpi.com

Antimicrobial Properties: Investigation of Action Mechanisms against Pathogens

In addition to their anti-cancer activities, derivatives of this compound have shown promise as antimicrobial agents.

Disruption of Bacterial Cell Wall Synthesis

One of the proposed mechanisms for the antimicrobial action of these compounds is the disruption of bacterial cell wall synthesis. The cell wall is essential for bacterial survival, providing structural integrity and protection. Inhibition of its synthesis leads to cell lysis and death. Some indole derivatives have been suggested to act in a manner similar to traditional antibiotics that target this pathway.

Interference with Microbial Metabolic Pathways

Another mechanism of antimicrobial activity involves interference with essential microbial metabolic pathways. nih.gov The nitro group present in these compounds can be reduced to form reactive intermediates that can interact with various cellular components, disrupting metabolic processes. For example, indole derivatives have been reported to inhibit enzymes crucial for bacterial survival, such as those involved in fatty acid synthesis. frontiersin.org Some indole-containing compounds have also been found to disrupt the mycobacterial membrane. nih.gov

Antimicrobial MechanismDescription
Disruption of Bacterial Cell Wall Synthesis Indole derivatives may inhibit the synthesis of the bacterial cell wall, leading to cell lysis.
Interference with Microbial Metabolic Pathways The nitro group can be reduced to reactive intermediates that disrupt essential metabolic processes. This can include the inhibition of key enzymes or disruption of the cell membrane. frontiersin.orgnih.gov

Neuroprotective Effects: Mechanisms of Neurotransmitter Modulation

Derivatives of this compound have been investigated for their potential neuroprotective roles, particularly through the modulation of neurotransmitter systems. Research has focused on a specific derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), which has demonstrated significant activity in preclinical models. researchgate.netmdpi.com

Excitotoxicity, primarily caused by excessive glutamate (B1630785) release, is a key factor in neuronal damage. The indole-3-carbinol (I3C) derivative, [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM), has been shown to inhibit glutamate release from rat cerebrocortical nerve terminals (synaptosomes). researchgate.netmdpi.com Studies observed that CIM dose-dependently inhibited the release of glutamate that was evoked by 4-aminopyridine (B3432731) (4-AP), a potassium channel blocker. researchgate.net This inhibitory effect is attributed to a reduction in exocytosis, as the effect was associated with the removal of extracellular calcium and the blocking of the vesicular glutamate transporter. researchgate.net

The mechanism behind the inhibition of glutamate release by [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) is linked to its effect on voltage-dependent calcium channels. researchgate.net Research indicates that CIM decreases the elevation of intrasynaptosomal Ca2+ without altering the synaptosomal membrane potential. researchgate.net The effect of CIM on glutamate release was abolished when P/Q-type Ca2+ channels were inhibited, suggesting these channels are a primary target. researchgate.netmdpi.com Molecular docking studies further support this, showing a high binding affinity of CIM for P/Q-type Ca2+ channels. researchgate.net The proposed mechanism is that CIM directly suppresses these channels, which in turn decreases Ca2+ influx and the subsequent activation of the Ca2+/calmodulin/adenylate cyclase/protein kinase A (PKA) signaling pathway, ultimately leading to reduced glutamate release. researchgate.netmdpi.com

Brain-derived neurotrophic factor (BDNF) is crucial for neuronal survival and plasticity. nih.gov Phytochemicals such as indole-3-carbinol (I3C) and its metabolites are noted for their neuroprotective effects, which can include the activation of BDNF production. nih.gov For instance, the I3C metabolite diindolylmethane (DIM) has been shown to protect hippocampal neuronal cells by activating the TrkB/CREB/BDNF pathway. nih.gov While [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) is a derivative of I3C, current research has primarily focused on its role in inhibiting glutamate release. researchgate.netmdpi.com The direct activation of BDNF production by this specific this compound derivative has not been explicitly detailed in the available research.

Anti-inflammatory and Immunomodulatory Activities: Molecular Targets and Pathways

The derivative [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) also exhibits anti-inflammatory properties by targeting key molecular pathways involved in inflammation. nih.govresearchgate.net

Research using a psoriasis-like mouse model demonstrated that topical application of [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) could attenuate pro-inflammatory cytokines. nih.gov Specifically, CIM treatment reduced the levels of Tumor Necrosis Factor-alpha (TNF-α), IL-1β, IL-6, and IL-17 in the affected skin to a normal baseline. nih.gov

In in-vitro studies using human keratinocytes (HaCaT cells), CIM was shown to exert its anti-inflammatory activity by suppressing the phosphorylation of NF-κB and activator protein-1 (AP-1). nih.gov This effect was observed when inflammation was stimulated by TNF-α, indicating that CIM blocks these downstream signaling pathways. nih.govresearchgate.net Furthermore, CIM inhibited the overexpression of IL-24 in stimulated keratinocytes. nih.gov Since IL-24 is known to induce the secretion of other inflammatory mediators, including Prostaglandin E2 (PGE2), its inhibition by CIM suggests a potential mechanism for reducing PGE2 levels. nih.govexplorationpub.com

Table 1: Effect of CIM on Pro-inflammatory Cytokines
CompoundModel SystemPro-inflammatory MediatorObserved EffectReference
[1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM)Psoriasiform mouse skinTNF-α, IL-1β, IL-6, IL-17Attenuated to normal baseline nih.gov
[1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM)TNF-α-stimulated HaCaT cellsIL-1β, IL-6, IL-24Inhibited overexpression nih.gov

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune tolerance by catabolizing tryptophan. nih.govnih.gov Its overexpression in a tumor microenvironment can lead to immunosuppression, making it a significant target for cancer immunotherapy. nih.govsci-hub.se Various indole derivatives have been designed and synthesized as potential IDO1 inhibitors. nih.govsci-hub.se For example, compounds based on an indole-2-carboxylic acid scaffold have been identified as potent dual inhibitors of both IDO1 and the related enzyme TDO. sci-hub.se However, while the broader class of indole derivatives is a subject of intense research for IDO1 inhibition, specific studies detailing the inhibitory activity of this compound or its derivative [1-(4-chloro-3-nitrobenzenesulfonyl)-1H-indol-3-yl]-methanol (CIM) against IDO1 are not available in the current literature.

Antiviral Activities: Inhibition of Viral Replication Enzymes (e.g., RNA-dependent RNA polymerase)

The indole nucleus is a key component in the development of antiviral agents, with many derivatives targeting essential viral enzymes required for replication. nih.govfrontiersin.org One of the most critical targets for antiviral drug design against RNA viruses is the RNA-dependent RNA polymerase (RdRp), an enzyme essential for replicating the viral genome that is absent in host cells. semanticscholar.org

While direct studies on the antiviral activity of this compound are not extensively documented, research on related substituted indole derivatives provides significant insights into its potential mechanisms. The presence and position of both chloro and nitro substituents on the indole ring are known to influence antiviral potency.

For instance, in the context of targeting the Hepatitis C Virus (HCV), a member of the Flaviviridae family, indole-based compounds have been designed as inhibitors of the NS5B protein, the virus's RdRp. frontiersin.orgsemanticscholar.org A study on pyrazino[1,2-a]indole-1,3(2H,4H)-dione derivatives, designed to target the HCV RdRp, revealed that the nature of the substituent on the indole core was critical for activity. A derivative with a nitro group at the 6-position of the indole ring (compound 36 ) demonstrated an EC₅₀ value of 1.61 µM against HCV genotype 1b. This was a significant, six-fold increase in potency compared to a chloro-substituted analogue, highlighting the potentially favorable role of the nitro group in the inhibition of viral RNA polymerase. semanticscholar.org

Furthermore, research into other viral enzymes supports the importance of the indole scaffold. Derivatives of 3-nitro-1H-indole have been investigated as potential inhibitors of HIV-1 integrase. Similarly, indole derivatives are a known class of reverse-transcriptase inhibitors (RTIs), which are crucial drugs for treating HIV by inhibiting the viral DNA polymerase. nih.gov Studies on indole-based sulfonamides showed that substitutions at the 4 and 5-positions of the indole ring did not significantly affect antiviral activity against wild-type HIV-1. researchgate.net

The following table summarizes the antiviral activity of representative indole derivatives against viral polymerases.

Compound/Derivative ClassVirus TargetEnzyme TargetActivity (EC₅₀/IC₅₀)Reference
6-Nitro-pyrazino[1,2-a]indole-1,3(2H,4H)-dione (36 )Hepatitis C Virus (HCV)RNA-dependent RNA polymerase (RdRp)1.61 µM (EC₅₀) semanticscholar.org
Indole-based SulfonamidesHIV-1Reverse TranscriptaseLow nanomolar range researchgate.net
Indole derivativesHepatitis C Virus (HCV)RNA-dependent RNA polymerase (NS5B)0.6 µM (EC₅₀) frontiersin.org

This table presents data for derivatives to infer the potential activity of the parent compound.

These findings collectively suggest that a this compound scaffold possesses features that are relevant for the inhibition of viral replication enzymes. The electron-withdrawing properties of both the chloro and nitro groups can influence the molecule's interaction with the enzyme's active site, potentially making it a candidate for development as an antiviral agent targeting viral polymerases.

Enzyme Inhibition and Receptor Binding Affinity Studies

The biological effects of this compound and its analogues are defined by their interactions with specific molecular targets, including various enzymes and cellular receptors. The position of substituents on the indole core is a critical determinant of binding affinity and inhibitory potency.

Studies on chloroindole analogues have demonstrated that the location of the chlorine atom significantly impacts receptor binding. In competitive radioligand binding assays against the human cannabinoid receptor 1 (hCB1), derivatives with a chlorine atom at the 4- or 5-position of the indole core exhibited lower binding affinity compared to those substituted at the 2-, 6-, or 7-positions. nih.gov This suggests that steric or electronic effects of a substituent at the 4-position, as in this compound, could be a key factor in modulating its interaction with certain G-protein coupled receptors. The reduced affinity was attributed to the electron-withdrawing effects of the chlorine, which alter the binding properties at the receptor site. nih.gov

In another study focusing on cannabinoid receptors, a series of N-alkyl-3-(4-chloro-1-naphthoyl)indoles were synthesized and evaluated. The 2-methyl propyl derivative with a 4-chloro substitution on the naphthoyl ring showed a 9-fold selectivity for the CB2 receptor, with a Kᵢ value of 22 nM. clemson.edu

Beyond receptor binding, derivatives containing the chloro-nitro-indole scaffold have been synthesized to probe enzyme inhibition. A series of 7-nitro-1H-indole-2-carboxylic acid derivatives were designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. The synthesis of these compounds involved an ethyl 4-chloro-7-nitro-1H-indole-2-carboxylate intermediate, demonstrating a synthetic link to the 4-chloro-nitro-indole structure. researchgate.net Extensive structure-activity relationship (SAR) studies led to the identification of a potent FBPase inhibitor with an IC₅₀ of 0.99 µM. researchgate.net

The synthesis of biologically active chloroindoles has also been achieved using chloro-nitrophenol precursors. For example, 4-chloro-3-nitrophenol (B1362549) was used to synthesize 7-chloroindole (B1661978) derivatives that were subsequently evaluated for their binding affinity to dopaminergic receptors. acs.org This highlights a feasible synthetic pathway from commercially available starting materials to chloro-indole structures with potential neurological activity.

The table below summarizes key findings from enzyme inhibition and receptor binding studies of relevant chloro- and nitro-substituted indole derivatives.

Derivative ClassTargetKey FindingKᵢ / IC₅₀ ValueReference
4-Chloroindole (B13527) analogue of MDMB-CHMICAHuman Cannabinoid Receptor 1 (hCB1)4-Chloro substitution confers lower binding affinity compared to other positions.9.8 nM (Kᵢ) nih.gov
N-alkyl-3-(4-chloro-1-naphthoyl)indoleCannabinoid Receptor 2 (CB2)Showed affinity and selectivity for the CB2 receptor.22 nM (Kᵢ) clemson.edu
7-Nitro-1H-indole-2-carboxylic acid derivativeFructose-1,6-bisphosphatase (FBPase)Potent allosteric inhibition.0.99 µM (IC₅₀) researchgate.net

This table presents data for derivatives to infer the potential activity of the parent compound.

Advanced Applications of 4 Chloro 3 Nitro 1h Indole in Diverse Chemical Science Sectors

Utility as Versatile Synthetic Intermediates for Complex Organic Syntheses

4-Chloro-3-nitro-1H-indole is a highly valuable intermediate in organic synthesis due to the reactivity of its functional groups. The presence of the nitro group, an electron-withdrawing group, and the chloro substituent allows for a variety of chemical transformations, making it a key building block for more complex molecular architectures.

The nitro group at the 3-position of the indole (B1671886) ring is particularly important. It can be readily reduced to an amino group, which then serves as a handle for further functionalization. This transformation is a critical step in the synthesis of many biologically active compounds. For instance, the reduction of the nitro group is a common strategy in the preparation of various indole derivatives with potential therapeutic applications.

The chlorine atom at the 4-position also plays a crucial role in the synthetic utility of this compound. It can participate in nucleophilic substitution reactions, allowing for the introduction of a wide range of substituents at this position. This reactivity enables the synthesis of a diverse library of 4-substituted indole derivatives.

Recent synthetic methodologies have further expanded the utility of nitroindoles. For example, methods for the regioselective synthesis of 3-nitroindoles have been developed that avoid harsh acidic and metallic conditions, utilizing reagents like ammonium (B1175870) tetramethylnitrate and trifluoroacetic anhydride (B1165640). nih.gov Such advancements enhance the efficiency and environmental friendliness of synthetic routes involving these intermediates. nih.gov The strategic placement of the chloro and nitro groups on the indole scaffold allows for sequential and regioselective reactions, providing a powerful tool for the construction of intricate molecular frameworks.

Table 1: Key Reactions of this compound in Organic Synthesis

Reaction TypeReagent/ConditionProduct TypeSignificance
Nitro Group ReductionCatalytic Hydrogenation (e.g., Pd/C, H2) or Chemical Reducing Agents (e.g., SnCl2, Fe/HCl)4-Chloro-1H-indol-3-aminePrecursor for amides, sulfonamides, and other nitrogen-containing functionalities.
Nucleophilic Aromatic SubstitutionVarious Nucleophiles (e.g., amines, alkoxides, thiols)4-Substituted-3-nitro-1H-indolesIntroduction of diverse functional groups at the 4-position.
Cross-Coupling ReactionsPalladium or Copper catalysts with boronic acids, stannanes, etc.Arylated or Alkylated IndolesFormation of carbon-carbon or carbon-heteroatom bonds.
Cyclization ReactionsIntramolecular reactions following functional group manipulationFused-ring systems containing the indole coreConstruction of complex polycyclic structures.

Contributions to Materials Science and Organic Electronics

The unique electronic properties of the this compound scaffold make it a promising candidate for applications in materials science, particularly in the field of organic electronics. The combination of the electron-donating indole ring and the electron-withdrawing nitro group creates a "push-pull" system, which can lead to interesting photophysical and electronic properties.

Derivatives of this compound are being explored for their potential use in:

Organic Light-Emitting Diodes (OLEDs): The tunable electronic properties of these molecules could allow for the development of new emitter materials with specific colors and high efficiencies.

Organic Photovoltaics (OPVs): As electron-acceptor or electron-donor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As semiconductor materials for use in flexible and transparent electronics.

Research in this area is focused on synthesizing and characterizing new derivatives of this compound with optimized electronic and physical properties for specific device applications. The ability to modify the structure through the versatile chemistry of the chloro and nitro groups allows for fine-tuning of properties such as the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for device performance.

Applications in Catalysis and Organocatalysis

While direct applications of this compound as a catalyst are not extensively documented, its derivatives are utilized in the development of organocatalysts. Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions.

The indole scaffold itself is a common feature in the design of organocatalysts. For example, indole derivatives have been used in enantioselective Friedel-Crafts reactions. semanticscholar.orgrsc.org The development of new organocatalysts often involves the synthesis of chiral indole-containing molecules. The functional groups on this compound provide convenient points for the attachment of chiral auxiliaries or other catalytic moieties.

For instance, the amino group, obtained from the reduction of the nitro group, can be used to synthesize chiral ureas, thioureas, or squaramides, which are well-known motifs in hydrogen-bond-donating organocatalysts. semanticscholar.org These catalysts are effective in a variety of asymmetric transformations. The ability to systematically modify the electronic and steric properties of the indole ring by varying the substituents allows for the optimization of catalyst performance.

Role as a Privileged Pharmaceutical Scaffold for Rational Drug Design

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is able to bind to multiple biological targets with high affinity. ijpsr.inforesearchgate.net This makes indole derivatives, including those of this compound, highly attractive for the development of new therapeutic agents. rjptonline.orgnih.govrsc.org

The process of rational drug design often begins with a lead compound or a privileged scaffold. bbau.ac.in By understanding the structure and function of a biological target, such as an enzyme or a receptor, medicinal chemists can design and synthesize molecules that are likely to interact with it in a specific and desired way. The this compound scaffold provides a versatile starting point for this process.

The chloro and nitro groups on the indole ring can significantly influence the biological activity of the molecule. They can affect its binding affinity to a target protein, its metabolic stability, and its pharmacokinetic properties. For example, the presence of a nitro group can sometimes enhance the biological activity of a compound.

Derivatives of this compound have been investigated for a range of therapeutic areas, including:

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity. rjptonline.org The ability to functionalize the this compound core allows for the synthesis of compounds that can target specific pathways involved in cancer cell growth and proliferation. For instance, indole derivatives have been designed as inhibitors of protein kinases, which are often dysregulated in cancer.

Antimicrobial Agents: The indole scaffold is also found in many natural and synthetic antimicrobial compounds. rjptonline.org Researchers are exploring derivatives of this compound for their potential to combat bacterial and fungal infections.

Antiviral Agents: Indole derivatives have shown promise as antiviral agents, including against HIV.

Central Nervous System (CNS) Disorders: The indole structure is related to the neurotransmitter serotonin, and many indole derivatives have been developed as drugs for CNS disorders.

The development of new drugs based on the this compound scaffold often involves computer-aided drug design (CADD) techniques. nih.gov These methods can be used to predict how a molecule will bind to a target protein and to guide the design of new compounds with improved properties.

Table 2: Bioactive Derivatives and their Potential Therapeutic Applications

Derivative ClassTherapeutic Target/ApplicationRationale
Indole-based Kinase InhibitorsCancerThe indole scaffold can mimic the binding of ATP to the kinase active site.
Nitroaromatic CompoundsAntimicrobialThe nitro group can be bioreduced to generate reactive species that are toxic to microorganisms.
Functionalized IndolesVarious Receptor Agonists/AntagonistsThe indole core can interact with specific amino acid residues in the binding pockets of receptors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Chloro-3-nitro-1H-indole, and how can purity be ensured?

  • Methodological Answer :

  • Synthetic Routes : A common approach involves nitration of 4-chloro-1H-indole. For example, nitration using fuming HNO₃ in H₂SO₄ at 0–5°C achieves regioselective substitution at the 3-position. Subsequent purification via flash chromatography (cyclohexane/EtOAc gradients) ensures removal of isomers or unreacted starting materials .
  • Purity Validation : Employ high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., ESI-HRMS m/z calcd for C₈H₅ClN₂O₂) and ¹H/¹³C NMR to verify substitution patterns. For example, the nitro group at C3 causes deshielding of adjacent protons, observable as distinct doublets in aromatic regions .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign aromatic protons using 2D NMR (COSY, HSQC) to resolve overlapping signals. The nitro group induces distinct splitting patterns (e.g., J = 8–9 Hz for adjacent protons) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) .

Q. How can computational tools aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Use density functional theory (DFT) to model electrophilic substitution sites. Software like Gaussian or ORCA can predict frontier molecular orbitals, guiding synthetic modifications. For example, nitration regioselectivity can be validated via HOMO/LUMO maps .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during nitration of 1H-indole derivatives to obtain 3-nitro substitution?

  • Methodological Answer :

  • Directed Nitration : Introduce electron-withdrawing groups (e.g., Cl at C4) to deactivate competing positions. Steric effects from substituents (e.g., methyl at C2) further direct nitration to C3 .
  • Low-Temperature Control : Perform reactions at 0–5°C to minimize kinetic byproducts. Monitor progress via TLC and quench before side reactions occur .

Q. How to resolve contradictions in spectral data when synthesizing this compound derivatives?

  • Methodological Answer :

  • Isomer Identification : For ambiguous NMR signals (e.g., overlapping aromatic peaks), synthesize mono-N-oxide derivatives to simplify splitting patterns. X-ray crystallography (using SHELXL ) can unambiguously assign structures .
  • Data Triangulation : Cross-validate HRMS, IR, and NMR with computational predictions (e.g., ChemDraw NMR simulations) .

Q. What strategies improve the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. The nitro group is sensitive to reducing agents; store compounds under inert atmospheres .
  • pH Optimization : Use buffered solutions (pH 5–7) to prevent hydrolysis of the indole core .

Q. How to design enzyme inhibition studies using this compound derivatives?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with indole-binding pockets (e.g., tryptophan 2,3-dioxygenase).
  • Assay Design : Use fluorescence-based assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ calculations. Include positive controls (e.g., 1-methyltryptophan) and validate via Lineweaver-Burk plots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.